molecular formula C14H14N2O4 B11534301 methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

Cat. No.: B11534301
M. Wt: 274.27 g/mol
InChI Key: VNXZYZVANPQWRH-UHFFFAOYSA-N
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Description

Methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is an organic compound belonging to the pyrrole family. Pyrroles are five-membered heterocyclic aromatic compounds containing one nitrogen atom. This particular compound is characterized by the presence of a nitrophenyl group at the 4-position and a carboxylate ester group at the 3-position, making it a versatile molecule in organic synthesis and research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate typically involves the following steps:

    Formation of the Pyrrole Ring: The pyrrole ring can be synthesized via the Paal-Knorr synthesis, where a 1,4-dicarbonyl compound reacts with ammonia or a primary amine.

    Introduction of the Nitrophenyl Group: The nitrophenyl group can be introduced through a nitration reaction, where a phenyl group is nitrated using a mixture of concentrated sulfuric acid and nitric acid.

    Esterification: The carboxylate ester group is introduced via esterification, where the carboxylic acid reacts with methanol in the presence of an acid catalyst like sulfuric acid.

Industrial Production Methods

In an industrial setting, the production of this compound would involve large-scale synthesis using similar reaction conditions but optimized for higher yields and purity. Continuous flow reactors and automated systems may be employed to ensure consistent production.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl groups, forming corresponding carboxylic acids.

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the nitrophenyl group can be further functionalized.

Common Reagents and Conditions

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon or iron powder in acetic acid.

    Substitution: Halogenation using bromine or chlorination using chlorine gas in the presence of a Lewis acid catalyst.

Major Products

    Oxidation: Formation of carboxylic acids.

    Reduction: Formation of amino derivatives.

    Substitution: Formation of halogenated derivatives.

Scientific Research Applications

Methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential use in drug development, particularly in designing molecules with specific biological targets.

    Industry: Utilized in the synthesis of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate depends on its specific application. In biological systems, it may interact with enzymes or receptors, leading to inhibition or activation of specific pathways. The nitrophenyl group can participate in electron transfer reactions, while the pyrrole ring can interact with aromatic amino acids in proteins.

Comparison with Similar Compounds

Similar Compounds

    Methyl 2,5-dimethyl-1H-pyrrole-3-carboxylate: Lacks the nitrophenyl group, making it less reactive in certain chemical reactions.

    4-(4-Nitrophenyl)-1H-pyrrole-3-carboxylate: Lacks the methyl groups, which can affect its solubility and reactivity.

Uniqueness

Methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate is unique due to the combination of its functional groups, which provide a balance of reactivity and stability. The presence of both methyl and nitrophenyl groups allows for diverse chemical modifications and applications in various fields.

Properties

Molecular Formula

C14H14N2O4

Molecular Weight

274.27 g/mol

IUPAC Name

methyl 2,5-dimethyl-4-(4-nitrophenyl)-1H-pyrrole-3-carboxylate

InChI

InChI=1S/C14H14N2O4/c1-8-12(13(9(2)15-8)14(17)20-3)10-4-6-11(7-5-10)16(18)19/h4-7,15H,1-3H3

InChI Key

VNXZYZVANPQWRH-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=C(N1)C)C(=O)OC)C2=CC=C(C=C2)[N+](=O)[O-]

solubility

36.3 [ug/mL] (The mean of the results at pH 7.4)

Origin of Product

United States

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